molecular formula C7H7BrN6O B14910654 4-Bromo-1-methyl-N-(2h-tetrazol-5-yl)-1h-pyrrole-2-carboxamide

4-Bromo-1-methyl-N-(2h-tetrazol-5-yl)-1h-pyrrole-2-carboxamide

Katalognummer: B14910654
Molekulargewicht: 271.07 g/mol
InChI-Schlüssel: UXAKLUZZXHEHMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-methyl-N-(2h-tetrazol-5-yl)-1h-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-N-(2h-tetrazol-5-yl)-1h-pyrrole-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom to the pyrrole ring.

    Methylation: Addition of a methyl group to the nitrogen atom.

    Tetrazole Formation: Formation of the tetrazole ring through cyclization reactions.

    Amidation: Formation of the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could lead to the removal of the bromine atom or reduction of the tetrazole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine could form an amino derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-methyl-N-(2h-tetrazol-5-yl)-1h-pyrrole-2-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-1-methyl-1h-pyrrole-2-carboxamide: Lacks the tetrazole ring.

    1-Methyl-N-(2h-tetrazol-5-yl)-1h-pyrrole-2-carboxamide: Lacks the bromine atom.

    4-Bromo-1-methyl-1h-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.

Uniqueness

The presence of both the bromine atom and the tetrazole ring in 4-Bromo-1-methyl-N-(2h-tetrazol-5-yl)-1h-pyrrole-2-carboxamide may confer unique chemical and biological properties, making it distinct from similar compounds.

Eigenschaften

Molekularformel

C7H7BrN6O

Molekulargewicht

271.07 g/mol

IUPAC-Name

4-bromo-1-methyl-N-(2H-tetrazol-5-yl)pyrrole-2-carboxamide

InChI

InChI=1S/C7H7BrN6O/c1-14-3-4(8)2-5(14)6(15)9-7-10-12-13-11-7/h2-3H,1H3,(H2,9,10,11,12,13,15)

InChI-Schlüssel

UXAKLUZZXHEHMA-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=C1C(=O)NC2=NNN=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.